
Atorvastatin lactone diepoxide
描述
Atorvastatin lactone diepoxide is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin lactone diepoxide typically involves a multi-step process. One common method includes the Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This reaction involves 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate . The reaction is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone .
Industrial Production Methods
the principles of green chemistry, such as solvent-free reactions and mechanochemical synthesis, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
Atorvastatin lactone diepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ytterbium triflate, silver nitrate, and various organic solvents . Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yields.
Major Products
The major products formed from the reactions of this compound include various lactone derivatives and hydroxy metabolites . These products are of interest for their potential biological activities and applications in medicinal chemistry.
科学研究应用
Pharmacological Applications
Cholesterol Management:
Atorvastatin lactone diepoxide retains the cholesterol-lowering properties of atorvastatin. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, crucial in cholesterol biosynthesis. This inhibition leads to a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels, making it effective in managing dyslipidemia .
Cardiovascular Disease Prevention:
The compound is indicated for the prevention of cardiovascular events, such as myocardial infarction and stroke, particularly in patients with multiple risk factors or abnormal lipid profiles. Clinical studies have demonstrated that atorvastatin reduces total cholesterol and low-density lipoprotein cholesterol by significant margins .
Potential Anti-Cancer Properties:
Emerging research suggests that atorvastatin may have anti-cancer effects due to its ability to inhibit angiogenesis, a process critical for tumor growth and metastasis. This property could be leveraged in developing adjunct therapies for cancer treatment .
Toxicological Insights
Hepatotoxicity:
this compound has been associated with liver enzyme elevations in some patients. While most cases are mild and transient, there are instances of significant hepatotoxicity requiring monitoring during therapy . Understanding these toxicological profiles is essential for safe clinical use.
Genotoxicity Studies:
Research has shown that atorvastatin does not produce significant increases in chromosomal aberrations in vitro and has been negative in mouse micronucleus tests. However, long-term carcinogenic studies have raised concerns about rare tumors in rodent models, indicating the need for careful risk assessment in human applications .
Pharmacokinetic Modeling
A population pharmacokinetic model has been developed to describe the concentration-time data of atorvastatin acid and its lactone metabolite. This model assists in understanding how demographic factors and liver function influence drug metabolism, which is crucial for individualized dosing regimens .
Case Studies
Clinical Trials:
Several clinical trials have investigated the efficacy of this compound in various populations. For instance, a study involving 26 subjects with atorvastatin-induced myopathy demonstrated the compound's pharmacokinetics and highlighted the importance of individual patient characteristics on drug clearance .
Real-World Applications:
In real-world settings, atorvastatin has been utilized effectively to manage patients with familial hypercholesterolemia and other lipid disorders. Observational studies indicate significant improvements in lipid profiles among patients adhering to atorvastatin therapy .
Summary Table of Applications
作用机制
Atorvastatin lactone diepoxide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces cholesterol levels in the liver and bloodstream.
相似化合物的比较
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol levels.
Ortho-hydroxy-atorvastatin: An active metabolite of atorvastatin with similar cholesterol-lowering effects.
Para-hydroxy-atorvastatin: Another active metabolite with comparable biological activity.
Uniqueness
Atorvastatin lactone diepoxide is unique due to its diepoxide structure, which may confer distinct chemical and biological properties compared to its parent compound and metabolites . This uniqueness makes it a valuable compound for further research and development.
生物活性
Atorvastatin lactone diepoxide is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. This compound has garnered attention due to its unique biological activities and implications for pharmacotherapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 125995-03-1
- Molecular Formula : C₃₃H₃₃FN₂O₄
- Molecular Weight : 540.62 g/mol
This compound functions primarily as an HMG-CoA reductase inhibitor, similar to its parent compound, atorvastatin. This mechanism involves the inhibition of cholesterol biosynthesis in the liver, leading to a decrease in plasma cholesterol levels. Furthermore, it is believed to have myotoxic effects, which can be significant in certain patient populations .
Pharmacokinetics
A population pharmacokinetic model has been developed to describe the concentration-time profiles of atorvastatin acid and its lactone metabolite. Key pharmacokinetic parameters include:
Parameter | Atorvastatin Acid | Atorvastatin Lactone |
---|---|---|
Absorption Rate Constant (h⁻¹) | 3.5 (fixed) | - |
Oral Clearance (L/h) | 504 (29% RSE) | 24 (154% RSE) |
Volume of Distribution (L) | 3250 (16.5% RSE) | 137 (33.7% RSE) |
The model indicated that liver function significantly affects the pharmacokinetics of atorvastatin lactone, with aspartate transaminase levels being a critical covariate for clearance rates .
Biological Activity and Case Studies
- Myotoxicity : Research indicates that atorvastatin lactone may contribute to muscle-related side effects commonly associated with statin therapy. A study involving 26 subjects who experienced atorvastatin-induced myopathy showed that the presence of atorvastatin lactone was correlated with elevated muscle enzyme levels .
- Transport Mechanisms : The human organic anion transporting polypeptide 2B1 (OATP2B1) plays a significant role in the absorption and distribution of atorvastatin and its metabolites. Studies demonstrated that atorvastatin and its lactone exhibit significant transport activity through OATP2B1, particularly at neutral pH conditions .
- Synthesis and Stability : The synthesis of atorvastatin lactone under high-speed vibration milling conditions has been documented, emphasizing its accessibility for research purposes. The overall yield reported was approximately 38%, indicating efficient synthetic pathways for obtaining this compound .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- In vitro studies have shown that atorvastatin lactone exhibits similar lipid-lowering effects as atorvastatin acid but may also possess unique properties affecting muscle cells.
- Clinical observations suggest variability in response among different populations, highlighting the need for individualized dosing strategies based on pharmacogenomic factors .
属性
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBYMTZKFXXCHG-LCYBKVMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C12C(O1)(C3(C(N2CC[C@@H]4C[C@H](CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747049 | |
Record name | 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046118-40-4 | |
Record name | 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。